(1r,2r)-2-[(2s,4e,6e,8r,9s,11r,13s,15s,16s)-7-Cyano-8,16-Dihydroxy-9,11,13,15-Tetramethyl-18-Oxooxacyclooctadeca-4,6-Dien-2-Yl]cyclopentanecarboxylic Acid
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Overview
Description
Borrelidin is an 18-membered polyketide macrolide derived from several Streptomyces species. It was first discovered in 1949 from Streptomyces rochei. Borrelidin exhibits antibacterial activity by acting as an inhibitor of threonyl-tRNA synthetase and features a nitrile moiety, a unique functionality in natural products . Additionally, borrelidin shows potent angiogenesis inhibition and has been studied for its ability to suppress growth and induce apoptosis in malignant acute lymphoblastic leukemia cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of borrelidin has been reported by several research groups. The synthesis involves the construction of the macrolide ring through a series of polyketide synthase (PKS) modules. The core structure is biosynthesized by type I PKS, followed by post-PKS modifications . The synthetic route typically starts with a cyclopentane carboxylic acid starter unit that is loaded onto the acyl carrier protein. The polyketide intermediate undergoes a series of extension modules, each involving ketoreductase, dehydratase, and enoyl reductase enzymes .
Industrial Production Methods: Industrial production of borrelidin involves fermentation processes using Streptomyces species. The fermentation broth is extracted, and borrelidin is purified through various chromatographic techniques. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing yield .
Chemical Reactions Analysis
Types of Reactions: Borrelidin undergoes several types of chemical reactions, including:
Oxidation: Borrelidin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the nitrile moiety.
Substitution: Substitution reactions can occur at different positions on the macrolide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions include various borrelidin analogues with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Borrelidin has a wide range of scientific research applications, including:
Chemistry: Borrelidin is used as a model compound for studying polyketide biosynthesis and macrolide chemistry.
Biology: It serves as a tool for investigating protein synthesis inhibition and aminoacyl-tRNA synthetase function.
Medicine: Borrelidin has shown potential as an anticancer, antibacterial, and antimalarial agent.
Industry: Borrelidin is explored for its use in developing new antibiotics and anticancer drugs.
Mechanism of Action
Borrelidin exerts its effects primarily by inhibiting threonyl-tRNA synthetase, leading to the disruption of protein synthesis. This inhibition results in the accumulation of uncharged tRNA, causing nutritional stress and ultimately inhibiting protein synthesis . Borrelidin also induces apoptosis in cancer cells by activating the general control nonderepressible-2 (GCN2) kinase stress-responsive pathway and increasing the levels of CHOP protein .
Comparison with Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar polyketide structure but different biological activity.
Rapamycin: A macrolide with immunosuppressive and anticancer properties.
Tacrolimus: A macrolide used as an immunosuppressant in organ transplantation.
Uniqueness: Borrelidin is unique due to its nitrile moiety and its potent inhibition of threonyl-tRNA synthetase. Unlike other macrolides, borrelidin exhibits strong antiangiogenic and antimalarial activities, making it a valuable compound for diverse scientific research and therapeutic applications .
Properties
Molecular Formula |
C28H43NO6 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(1R,2R)-2-[(2S,4E,6E,8R,9S,11R,13S,15S,16S)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6-dien-2-yl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C28H43NO6/c1-17-12-18(2)14-20(4)27(32)21(16-29)8-5-6-11-25(22-9-7-10-23(22)28(33)34)35-26(31)15-24(30)19(3)13-17/h5-6,8,17-20,22-25,27,30,32H,7,9-15H2,1-4H3,(H,33,34)/b6-5+,21-8+/t17-,18+,19-,20-,22+,23+,24-,25-,27+/m0/s1 |
InChI Key |
OJCKRNPLOZHAOU-RSXXJMTFSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](C[C@@H]([C@H](/C(=C/C=C/C[C@H](OC(=O)C[C@@H]([C@H](C1)C)O)[C@@H]2CCC[C@H]2C(=O)O)/C#N)O)C)C |
Canonical SMILES |
CC1CC(CC(C(C(=CC=CCC(OC(=O)CC(C(C1)C)O)C2CCCC2C(=O)O)C#N)O)C)C |
Pictograms |
Irritant |
Synonyms |
borrelidin |
Origin of Product |
United States |
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